butan-2-yl dihydrogen phosphate;2-ethyl-N-(2-ethylhexyl)hexan-1-amine
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Overview
Description
Butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine is a complex organic compound with a unique structure that combines a phosphate ester and an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine typically involves a multi-step process:
Phosphorylation: The initial step involves the phosphorylation of butan-2-ol to produce butan-2-yl dihydrogen phosphate. This can be achieved using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in the presence of a base such as pyridine.
Amine Synthesis: The amine component, 2-ethyl-N-(2-ethylhexyl)hexan-1-amine, can be synthesized through the reductive amination of 2-ethylhexanal with 2-ethylhexylamine in the presence of a reducing agent like sodium cyanoborohydride.
Coupling Reaction: The final step involves the coupling of butan-2-yl dihydrogen phosphate with 2-ethyl-N-(2-ethylhexyl)hexan-1-amine under mild conditions, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. Continuous flow reactors might also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The phosphate ester group can be oxidized to form phosphoric acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Both the phosphate and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides or halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phosphates and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
In biological research, butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine can be used to study enzyme interactions and metabolic pathways involving phosphate esters and amines.
Medicine
Potential medical applications include its use as a precursor for pharmaceuticals that target specific biochemical pathways, particularly those involving phosphorylation and amination.
Industry
In industry, this compound can be utilized in the production of specialty chemicals, including surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, altering the activity of proteins and enzymes. The amine group can interact with receptors or act as a nucleophile in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Butan-2-yl dihydrogen phosphate: Lacks the amine component, making it less versatile in certain applications.
2-Ethylhexylamine: Lacks the phosphate ester group, limiting its use in phosphorylation reactions.
Uniqueness
Butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine is unique due to its combination of a phosphate ester and an amine, allowing it to participate in a wide range of chemical and biochemical reactions. This dual functionality makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
98510-82-8 |
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Molecular Formula |
C20H46NO4P |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
butan-2-yl dihydrogen phosphate;2-ethyl-N-(2-ethylhexyl)hexan-1-amine |
InChI |
InChI=1S/C16H35N.C4H11O4P/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-3-4(2)8-9(5,6)7/h15-17H,5-14H2,1-4H3;4H,3H2,1-2H3,(H2,5,6,7) |
InChI Key |
HNROUVLDQXBXDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC(CC)CCCC.CCC(C)OP(=O)(O)O |
Origin of Product |
United States |
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